![molecular formula C16H13F3N2OS B2469560 1-[2-(methylsulfanyl)pyridine-4-carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole CAS No. 1797992-75-6](/img/structure/B2469560.png)
1-[2-(methylsulfanyl)pyridine-4-carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Methylsulfanyl)pyridine-4-carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole is a complex organic molecule that garners attention for its unique chemical structure and potential applications across various scientific fields. This compound integrates a pyridine ring substituted with a methylsulfanyl group and a carbonyl group, combined with a dihydroindole structure substituted with a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 1-[2-(methylsulfanyl)pyridine-4-carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole involves multiple steps. Typically, it starts with the synthesis of the pyridine core, followed by the introduction of the methylsulfanyl group using a nucleophilic substitution reaction. The carbonyl group is then introduced through a Friedel-Crafts acylation reaction. The indole structure is synthesized separately, often via Fischer indole synthesis, and then integrated with the trifluoromethyl group using a suitable halogenation method. Finally, the two fragments are coupled using a Pd-catalyzed cross-coupling reaction under controlled temperature and pressure conditions.
Industrial Production Methods: : Scaling up this synthesis for industrial production requires careful optimization of each step to ensure high yield and purity. Techniques such as continuous flow chemistry and automation of reaction steps are employed to maintain consistency and efficiency. The use of high-throughput screening methods aids in identifying optimal catalysts and reaction conditions, ensuring the process is economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: : This compound exhibits a range of chemical reactivity, including:
Oxidation: Can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reductive conditions can simplify its structure or modify its functional groups.
Substitution: Undergoes nucleophilic or electrophilic substitution reactions, particularly at the pyridine and indole rings.
Common Reagents and Conditions: : Some commonly used reagents include:
Oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents like lithium aluminium hydride or sodium borohydride for reduction reactions.
Halogenating agents such as N-bromosuccinimide for substitution reactions.
Major Products: : The major products from these reactions vary but can include derivatives with modified electronic properties or steric configurations, enhancing their utility in various applications.
Scientific Research Applications
Chemistry: : Its unique structure makes it an interesting target for studying reaction mechanisms and developing novel synthetic methodologies.
Medicine: : Can be investigated for therapeutic properties, such as anti-inflammatory or anticancer activities, due to its complex structure and functional groups.
Industry: : Utilized in the development of advanced materials, including polymers and nanomaterials, leveraging its stability and reactivity.
Mechanism of Action
The mechanism by which 1-[2-(methylsulfanyl)pyridine-4-carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole exerts its effects is linked to its ability to interact with specific molecular targets. Its functional groups allow it to bind to enzymes or receptors, altering their activity and thus affecting biological pathways. The trifluoromethyl group, in particular, can enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Unique Aspects: : This compound stands out due to the presence of both a trifluoromethyl group and a methylsulfanyl group, which are less commonly found together in similar compounds.
Similar Compounds
4-(trifluoromethyl)-1H-indole: Lacks the pyridine moiety and methylsulfanyl substitution.
2-(methylsulfanyl)pyridine: Simpler structure without the indole ring and trifluoromethyl group.
1-(pyridin-4-yl)-2,3-dihydro-1H-indole: Absence of both trifluoromethyl and methylsulfanyl groups.
By analyzing and comparing these compounds, researchers can identify the unique contributions of each functional group to the compound's overall properties and reactivity.
Properties
IUPAC Name |
(2-methylsulfanylpyridin-4-yl)-[4-(trifluoromethyl)-2,3-dihydroindol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2OS/c1-23-14-9-10(5-7-20-14)15(22)21-8-6-11-12(16(17,18)19)3-2-4-13(11)21/h2-5,7,9H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKAYWPETYSMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)C(=O)N2CCC3=C(C=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2469478.png)
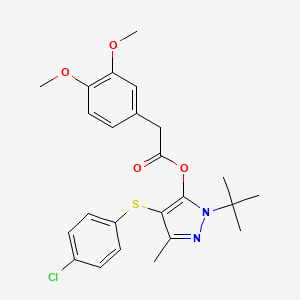
![5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2469482.png)
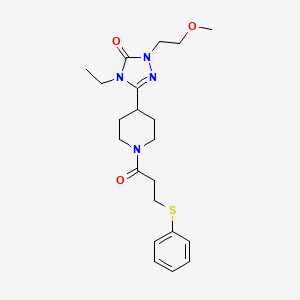
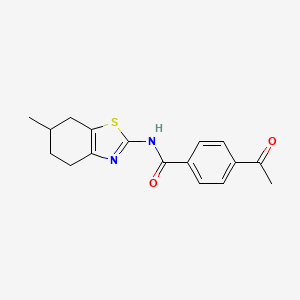

![(5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2469489.png)
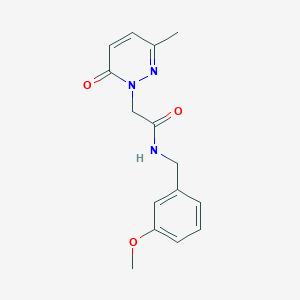
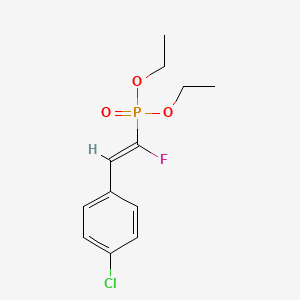
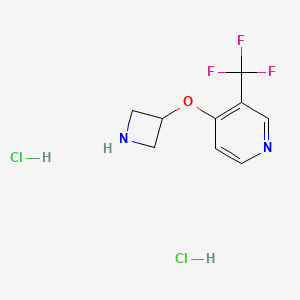
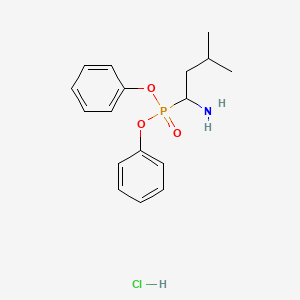
![8-benzyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469496.png)

![3-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide](/img/structure/B2469498.png)
